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Introduction

ARV-393, also known as zaloblideg, is an investigational, orally bioavailable PROteolysis
TArgeting Chimera (PROTAC) developed by Arvinas.[1][2][3] It is designed to selectively target
B-cell lymphoma 6 (BCL6), a key transcriptional repressor and oncogenic driver in various B-
cell malignancies, for degradation.[2][4] Deregulated expression of BCL6 is a common feature
in diffuse large B-cell ymphoma (DLBCL) and other non-Hodgkin lymphomas (NHL), where it
promotes cancer cell proliferation and survival.[1][3] By harnessing the body's own ubiquitin-
proteasome system, ARV-393 offers a novel therapeutic modality to eliminate the BCL6
protein, thereby inhibiting downstream oncogenic signaling pathways.[1] Currently, ARV-393 is
being evaluated in a Phase 1 clinical trial for patients with relapsed or refractory NHL.[2]

Core Mechanism: E3 Ligase Recruitment and
Ternary Complex Formation

As a heterobifunctional molecule, ARV-393 consists of three key components: a ligand that
binds to the target protein (BCL6), a ligand that recruits an E3 ubiquitin ligase, and a linker
connecting the two.[1] ARV-393 specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.

[3]
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The mechanism of action is initiated by the formation of a key ternary complex, consisting of
ARV-393 bridging BCL6 and CRBN.[1] This proximity, induced by ARV-393, facilitates the
transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the
surface of the BCL6 protein. The resulting polyubiquitination of BCL6 marks it for recognition
and subsequent degradation by the 26S proteasome. This event leads to the inhibition of
BCL6-mediated signaling and is designed to halt the growth of tumors that overexpress BCL6.

[1]
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Caption: Mechanism of ARV-393-mediated BCL6 degradation.

Quantitative Data Summary

The following tables summarize the publicly available preclinical data for ARV-393, showcasing
its potent activity in both in vitro and in vivo models.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b15604898?utm_src=pdf-body
https://www.bioworld.com/articles/709658-arvinas-bcl6-protein-degrader-shows-high-antiproliferative-activity?v=preview
https://www.benchchem.com/product/b15604898?utm_src=pdf-body
https://www.bioworld.com/articles/709658-arvinas-bcl6-protein-degrader-shows-high-antiproliferative-activity?v=preview
https://www.benchchem.com/product/b15604898?utm_src=pdf-body-img
https://www.benchchem.com/product/b15604898?utm_src=pdf-body
https://www.benchchem.com/product/b15604898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: In Vitro Degradation and Antiproliferative

\ctivi

Cell Line Histology DCso (nM) Glso (nM) Citation

OCl-Ly1 DLBCL (GCB) 0.06 - 0.33 0.2-9.8 [1]

Farage DLBCL 0.06 - 0.33 0.2-9.8 [1]
DLBCL (GCB,

SU-DHL-4 , _ 0.06 - 0.33 0.2-9.8 [1]
"Triple-Hit")

SU-DHL-6 DLBCL (GCB) 0.06 - 0.33 0.2-9.8 [1]

OCl-Ly7 DLBCL (GCB) 0.06 - 0.33 0.2-9.8 [1]

OCl-Ly10 DLBCL (ABC) 0.06 - 0.33 0.2-9.8 [1]

SU-DHL-2 DLBCL (ABC) 0.06 - 0.33 0.2-9.8 [1]

U-2932 DLBCL (ABC) 0.06 - 0.33 0.2-9.8 [1]
Burkitt

Ramos 0.06 0.2-9.8 [1]
Lymphoma

) Burkitt

Daudi 0.33 0.2-9.8 [1]
Lymphoma
DLBCL & Burkitt

General <1 <1 [4]

Lymphoma

DCso: Concentration for 50% maximal degradation. Glso: Concentration for 50% growth
inhibition. GCB: Germinal Center B-cell-like. ABC: Activated B-cell-like.

In time-course experiments, ARV-393 achieved over 90% degradation of BCL6 within 2 hours
across all tested cell lines.[1]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models
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Tumor
Model Dosing . Growth L
Model Type Duration o Citation
Name (Oral, q.d.) Inhibition
(TGI)
CDX OCl-Ly1 3 mg/kg 28 days 67% [1]
CDX OCl-Ly1 10 mg/kg 28 days 92% [1]
103%
CDX OCl-Ly1 30 mg/kg 28 days ) [1]
(regression)
CDX OClI-Ly7 3 mg/kg Not specified 70% [1]
CDX OCl-Ly7 10 mg/kg Not specified 88% [1]
CDX OCl-Ly7 30 mg/kg Not specified 96% [1]
CDX SU-DHL-2 3 mg/kg Not specified 42% [1]
CDX SU-DHL-2 10 mg/kg Not specified 7% [1]
CDX SU-DHL-2 30 mg/kg Not specified 90% [1]
CDX SU-DHL-4 30 mg/kg 21 days ~80% [1]
Transformed
Follicular N N
PDX Not specified Not specified >95% [2][5]
Lymphoma
(tFL)

CDX: Cell Line-Derived Xenograft. PDX: Patient-Derived Xenograft. g.d.: once daily.

Experimental Protocols

Detailed experimental protocols for ARV-393 are proprietary to Arvinas. However, this section
provides representative, state-of-the-art methodologies for the key assays used to characterize
PROTAC molecules like ARV-393. These protocols are based on established techniques in the
field and can be adapted by researchers.
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Representative Protocol: Western Blot for BCL6
Degradation

This protocol outlines the measurement of BCL6 protein levels in cells following treatment with
a degrader.

Western Blot Workflow

1. Cell Culture 2. Cell Lysis 3. SDS-PAGE 4. Protein Transfer 5. Antibody 6. Detection &
& Treatment & Protein Quantification : (Blotting) Incubation Quantification

Click to download full resolution via product page

Caption: General workflow for Western Blot analysis.

Methodology:

o Cell Culture and Treatment: Seed DLBCL cells (e.g., OCI-Lyl) in 6-well plates at a density of
5 x 10° cells/mL. Allow cells to acclimate before treating with a dose-response curve of ARV-
393 (e.g., 0.1 nM to 1 uM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g.,
2, 6, or 24 hours).

o Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet with
RIPA buffer supplemented with protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay to ensure equal protein loading.
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SDS-PAGE: Denature 20-30 pg of protein from each sample by boiling in Laemmli sample
buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST
for 1 hour at room temperature. Incubate the membrane with a primary antibody against
BCL6 overnight at 4°C. Also probe for a loading control (e.g., B-actin or GAPDH).

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate
HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced
chemiluminescence (ECL) substrate and a chemiluminescence imager.

Quantification: Quantify band intensities using software like ImageJ. Normalize the BCL6
signal to the loading control signal. Calculate the percentage of remaining BCL6 relative to
the vehicle control to determine DCso values.

Representative Protocol: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target
protein in a reconstituted system.

Methodology:

o Reaction Assembly: On ice, assemble a 25 pL reaction in a microcentrifuge tube. The final
reaction should contain:

o Ubiquitination Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM TCEP)

o Recombinant E1 Activating Enzyme (e.g., 100 nM)

o Recombinant E2 Conjugating Enzyme (specific to CRBN, e.g., UBE2D1, 200 nM)
o Recombinant CRBN/DDB1 E3 Ligase Complex (e.g., 200-500 ng)

o Recombinant full-length BCL6 protein (Substrate, e.g., 500 ng)
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o Ubiquitin (e.g., 5 ug)
o Mg-ATP Solution (10 mM)

o ARV-393 (at desired concentration) or vehicle control.

e Incubation: Incubate the reaction mixture at 30°C or 37°C for 1-2 hours.

o Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples at
95°C for 5 minutes.

o Detection: Analyze the reaction products via Western blot as described above.

e Analysis: Probe the Western blot membrane with an anti-BCL6 antibody. Successful
ubiquitination will be indicated by the appearance of higher molecular weight bands or a
smear above the band corresponding to unmodified BCL6, representing polyubiquitinated
species.

Representative Protocol: TR-FRET Ternary Complex
Assay

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to
guantify the formation of the BCL6-ARV393-CRBN ternary complex.

Methodology:
e Reagents:
o Tagged Proteins: Recombinant GST-tagged BCL6 and His-tagged CRBN/DDB1 complex.

o Detection Reagents: Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore) and
a DyLight 650-conjugated anti-His antibody (acceptor fluorophore).

o Assay Buffer: Buffer optimized for protein stability and minimal background fluorescence.
e Assay Procedure:

o In a 384-well plate, add a fixed concentration of GST-BCL6 and His-CRBN/DDB1.
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o Add a serial dilution of ARV-393.
o Add the Tbh-anti-GST and DyLight-anti-His antibodies.

o Incubate the plate at room temperature for 2-4 hours to allow the complex to form and
reach equilibrium.

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at
two wavelengths (one for the donor, one for the acceptor) after a time delay to reduce
background fluorescence.

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the
ratio against the concentration of ARV-393. The resulting bell-shaped "hook effect” curve is
characteristic of PROTAC-induced ternary complex formation. The peak of the curve
represents the optimal concentration for complex formation.

ARV-393
(PROTAC)

Assay Components

His-CRBN TEEIIHEST Acceptor-anti-His
(Donor)

}ex Formation

[Tb-Ab]-GST-BCL6
ARV-393

His-CRBN-[Acceptor-Ab]

Energy Transfer

Detertion
FRET Signal
(Proximity Dependent)

Click to download full resolution via product page

Caption: Logical diagram of a TR-FRET assay for ternary complex detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ARV-393: A Technical Guide to Cereblon-Mediated
BCL6 Degradation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604898#arv-393-e3-ligase-recruitment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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